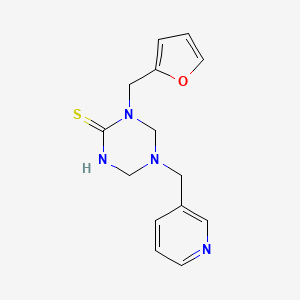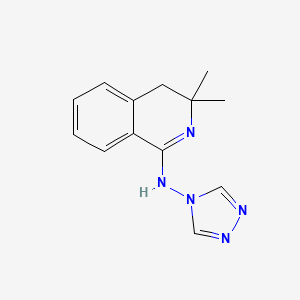
N-(3-chloro-4-methoxyphenyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-1-naphthamide, also known as GW 406381, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of naphthamides and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
N-(3-chloro-4-methoxyphenyl)-1-naphthamide 406381 acts as an inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4, N-(3-chloro-4-methoxyphenyl)-1-naphthamide 406381 increases cAMP levels, which in turn leads to the activation of protein kinase A (PKA) and the inhibition of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-1-naphthamide 406381 has been found to have potent anti-inflammatory effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages and other immune cells. Additionally, it has been found to reduce the production of reactive oxygen species (ROS) and the activation of nuclear factor-kappa B (NF-κB), which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-methoxyphenyl)-1-naphthamide 406381 has several advantages as a research tool. It is a potent and selective inhibitor of PDE4, which makes it a useful tool for studying the role of cAMP in various cellular processes. Additionally, it has been found to be well-tolerated in animal studies, which makes it a promising candidate for further preclinical studies. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-1-naphthamide 406381. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine its potential as an anti-cancer agent and its mechanism of action in cancer cells. Finally, there is a need for the development of more soluble analogs of N-(3-chloro-4-methoxyphenyl)-1-naphthamide 406381 to improve its utility as a research tool.
Synthesemethoden
The synthesis of N-(3-chloro-4-methoxyphenyl)-1-naphthamide 406381 involves the reaction between 3-chloro-4-methoxyaniline and 1-naphthoyl chloride in the presence of a base. The final product is obtained after purification using column chromatography. This method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-1-naphthamide 406381 has been studied for its potential therapeutic applications in various fields of research. It has been found to have potent anti-inflammatory properties and has been studied for its role in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, it has been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-22-17-10-9-13(11-16(17)19)20-18(21)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVAEQATDBOXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355196 |
Source


|
| Record name | N-(3-Chloro-4-methoxyphenyl)naphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5306-30-9 |
Source


|
| Record name | N-(3-Chloro-4-methoxyphenyl)naphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-aminoethyl)-2-(1,6,6-trimethyl-2,4-dioxo-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5867105.png)


![2,4-dimethoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5867111.png)
![N-allyl-N'-(4-chlorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5867115.png)
![6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5867121.png)



![N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5867137.png)
![2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5867141.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide](/img/structure/B5867149.png)
![N-cyclopentyl-2-[6-methyl-5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5867175.png)
